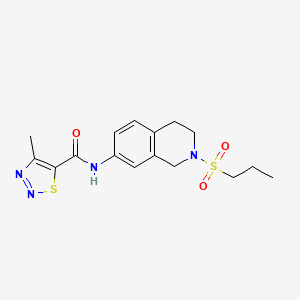
4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. Its structure comprises multiple functional groups, including sulfonyl, methyl, and carboxamide, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions The synthesis of 4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core.
Introduction of the propylsulfonyl group through sulfonylation.
Attachment of the 1,2,3-thiadiazole ring via cyclization.
Final functionalization with a methyl group and carboxamide formation.
Industrial Production Methods On an industrial scale, the production of this compound can involve:
Optimization of reaction conditions to maximize yield and purity.
Use of advanced techniques such as flow chemistry for efficient synthesis.
Implementation of purification methods like recrystallization and chromatography.
化学反応の分析
Types of Reactions The compound undergoes several types of reactions:
Oxidation: Conversion of the tetrahydroisoquinoline moiety to its corresponding aromatic form.
Reduction: Reduction of the sulfonyl group to a sulfoxide or sulfide.
Substitution: Halogenation, nitration, and sulfonation at various positions of the molecule.
Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products The major products of these reactions are typically derivatives of the parent compound with modified functional groups, such as oxidized, reduced, or substituted analogs.
科学的研究の応用
Chemistry: In chemistry, the compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, it may act as a ligand for receptor studies or as a probe for understanding biochemical pathways.
Industry: In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
Mechanism The compound exerts its effects through interaction with specific molecular targets. For example, it may bind to receptors or enzymes, altering their activity.
Molecular Targets and Pathways Potential molecular targets include neurotransmitter receptors, enzyme active sites, and ion channels. The exact pathways involved depend on the specific biological context, such as neurological or metabolic pathways.
類似化合物との比較
Comparison Compared to similar compounds, 4-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds Similar compounds include:
Tetrahydroisoquinolines with different substituents.
1,2,3-thiadiazole derivatives with varied functional groups.
Sulfonylated amides with different core structures.
特性
IUPAC Name |
4-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-8-25(22,23)20-7-6-12-4-5-14(9-13(12)10-20)17-16(21)15-11(2)18-19-24-15/h4-5,9H,3,6-8,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCFUGTZQNNFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














